Schizanrin L

Descripción general

Descripción

Schizandrin is one of the primary active compounds found in Schisandra rubriflora, Schisandra sphenanthera, and Schisandra chinensis . It is a tannin and exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It is effective across various liver diseases while maintaining a favorable safety profile .

Molecular Structure Analysis

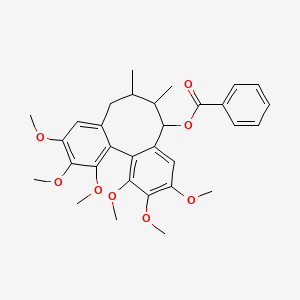

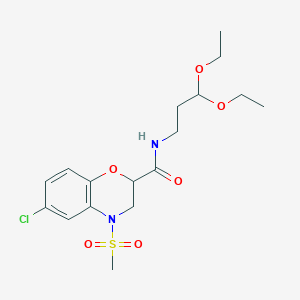

Schizanrin L contains total 78 bond(s); 42 non-H bond(s), 19 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 2 twelve-membered ring(s), 1 ester(s) (aromatic), and 6 ether(s) (aromatic) .Aplicaciones Científicas De Investigación

Neuroprotection and Cognitive Enhancement

- Memory Improvement in Ovariectomized Rats : Schizandrin has shown efficacy in ameliorating memory impairments induced by estrogen deficiency in ovariectomized rats, suggesting potential benefits in cognitive disorders related to hormonal changes (Jiang et al., 2015).

- Alzheimer's Disease : Schizandrin A demonstrates neuroprotective effects in Alzheimer's disease models by modulating microglial polarization, which could make it a potential anti-Alzheimer's agent (Wang et al., 2021).

Cardioprotection

- Myocardial Tissue Protection : Schizandrin shows potential in preventing lipopolysaccharide-induced injury in myocardial tissues by enhancing cell viability and migration, indicating its use in treating heart-related conditions (Zhang et al., 2019).

Antioxidant and Anti-Inflammatory Effects

- Upregulation of Detoxifying/Antioxidant Enzymes : Schizandrin C has been found to upregulate phase II detoxifying/antioxidant enzymes, which could be beneficial in neuroinflammatory conditions (Park et al., 2013).

- Anti-Cancer Properties : Schizandrin shows potential in inhibiting growth and inducing cell cycle arrest in cancer cells, such as in human breast cancer (Kim et al., 2010).

Liver Protection

- Hepatic Fibrosis Treatment : Schizandrin has shown efficacy in treating hepatic fibrosis, indicating its potential as a therapeutic agent for liver diseases (Hao, 2008).

Reversal of Memory Impairment

- Memory Improvement in Rats : Studies demonstrate that Schizandrin can reverse scopolamine-induced memory impairment in rats, suggesting its role in memory enhancement (Egashira et al., 2008).

Multidrug Resistance in Cancer

- Cancer Treatment Enhancement : Schizandrin shows potential in reversing multidrug resistance in cancer cells, suggesting its use in enhancing cancer treatment efficacy (Huang et al., 2008).

Inhibition of Breast Cancer Cell Proliferation

- Breast Cancer Treatment : Schizandrin A has been observed to inhibit cellular phenotypes in breast cancer cells, further supporting its role in cancer treatment (Yan & Guo, 2020).

Sepsis Treatment

- Anti-Inflammatory Properties in Sepsis : Schizandrin B demonstrates protective effects against LPS-induced sepsis, suggesting its potential as a treatment for this condition (Xu et al., 2018).

Allergic and Atopic Diseases Treatment

- Reduction of Allergic Reactions : Schizandrin has been shown to inhibit the production of thymic stromal lymphopoietin in human mast cell line HMC-1, indicating potential in treating inflammatory and atopic diseases (Moon et al., 2012).

Lung Cancer Cell Inhibition

- Non-Small Cell Lung Cancer Treatment : Schizandrin A has been found to inhibit cell proliferation in non-small cell lung cancer by inducing cell cycle arrest, apoptosis, and autophagy (Zhu et al., 2021).

Neuronal Protection from Glutamate-Induced Excitotoxicity

- Glutamate-Induced Neuronal Injury Protection : Schizandrin shows protective effects against glutamate-induced excitotoxicity in rat cortical cells, suggesting its neuroprotective capabilities (Cheng et al., 2008).

Mucin Secretion in Airway Diseases

- Potential in Chronic Airway Diseases : Schizandrin-A and uridine can stimulate mucin secretion in airway epithelial cells, pointing towards potential use in chronic airway diseases (Heo et al., 2006).

Parkinson's Disease Treatment

- Protection Against Parkinson's Disease : Schizandrin shows protective effects on PC12 cells against 6-OHDA-induced apoptosis, suggesting potential use in treating Parkinson's disease (Hai-tao, 2004).

Cerebral Ischemia Treatment

- Cerebral Ischemia-Reperfusion Injury : Schizandrin's role in suppressing autophagy and involvement in the AMPK/mTOR pathway indicates its potential in treating cerebral ischemia (Wang et al., 2019).

Alzheimer's Disease Neuron Protection

- Protection in Alzheimer's Disease Models : Schizandrin exhibits protective actions against Alzheimer's disease in SH-SY5Y cell models, suggesting its therapeutic potential in AD (Zhao et al., 2019).

Sedative and Hypnotic Effects

- Insomnia Treatment : Schizandrin demonstrates sedative and hypnotic bioactivity, which might be mediated by the serotonergic system, indicating its potential in treating insomnia (Zhang et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Schizanrin L, a primary active compound within the widely used traditional medicinal plant Schisandra chinensis (Turcz.) Baill , exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . It showcases its effectiveness across various liver diseases .

Mode of Action

Schizanrin L achieves its anti-inflammatory effects by curtailing the production of inflammatory factors and abnormal apoptosis . More specifically, it inhibits the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway .

Biochemical Pathways

The anti-inflammatory mechanism of Schizanrin L operates through the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Pharmacokinetics

The bioavailability of Schizanrin L is largely affected by hepatic and intestinal first-pass metabolism, which limits the clinical efficacy of Schizanrin L . This is an important aspect of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of Schizanrin L’s action are primarily seen in its anti-inflammatory and antioxidant properties . It also exhibits neuroprotective effects .

Propiedades

IUPAC Name |

(3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O8/c1-17-14-20-15-22(33-3)27(35-5)29(37-7)24(20)25-21(16-23(34-4)28(36-6)30(25)38-8)26(18(17)2)39-31(32)19-12-10-9-11-13-19/h9-13,15-18,26H,14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLGJYYEEZHUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schizanrin L | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)

![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)

![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)

![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)

![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3038551.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate](/img/structure/B3038554.png)

![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)

![5-benzyl-4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1H-pyrimidin-6-one](/img/structure/B3038560.png)

![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)